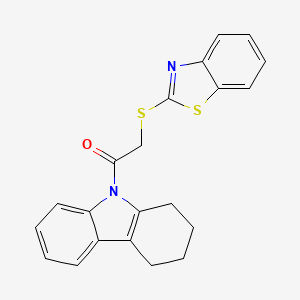
N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide: is a synthetic organic compound that belongs to the class of amides It features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide typically involves the reaction of azepane with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, leading to the formation of substituted acrylamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the acrylamide moiety under mild conditions.
Major Products:
Oxidation: Oxo derivatives of the azepane ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted acrylamides with various functional groups.
Scientific Research Applications
Chemistry: N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The azepane ring is known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its acrylamide moiety allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide involves its interaction with molecular targets such as enzymes and receptors. The azepane ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The acrylamide moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
- N-(2-(Azepan-1-yl)ethyl)-2-chloroacetamide
- N-(2-(Azepan-1-yl)ethyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-(Azepan-1-yl)ethyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
Comparison: N-(2-(Azepan-1-yl)-2-oxoethyl)-N-methylacrylamide is unique due to the presence of both the azepane ring and the acrylamide moiety. This combination allows for a broader range of chemical reactions and interactions compared to similar compounds that may only contain one of these functional groups. Additionally, the specific arrangement of these groups in the molecule can lead to distinct biological and chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13(2)10-12(16)14-8-6-4-5-7-9-14/h3H,1,4-10H2,2H3 |
InChI Key |
ZGLVDCHJGADVPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)

![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035896.png)
![N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide](/img/structure/B11035908.png)

![Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035920.png)
![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11035932.png)
![Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11035935.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)
![N-(4-Chlorophenyl)-2-(2,4,7-trioxo-1-phenethyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL)acetamide](/img/structure/B11035942.png)
![7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11035944.png)
